Superior Potency in Biochemical SPA Assay Compared to Earlier DPPE Leads and Clinical CETP Inhibitors
Cetp-IN-3 (Compound 13) exhibits potent CETP inhibition with an IC50 of 2 nM in a scintillation proximity assay (SPA) [1]. This represents a substantial improvement over the earlier DPPE lead series, which had an IC50 of 6.9 nM in the same assay format [2]. It is also more potent in this biochemical assay than the clinical compounds torcetrapib (IC50 23.1 nM) and anacetrapib (IC50 21.5 nM), and shows comparable or slightly improved potency relative to evacetrapib (IC50 5.5 nM) [3].
| Evidence Dimension | In vitro CETP inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.002 μM (2 nM) |
| Comparator Or Baseline | DPPE lead: IC50 = 6.9 nM; Torcetrapib: IC50 = 23.1 nM; Anacetrapib: IC50 = 21.5 nM; Evacetrapib: IC50 = 5.5 nM |
| Quantified Difference | Cetp-IN-3 is 3.45-fold more potent than the DPPE lead, 11.55-fold more potent than torcetrapib, 10.75-fold more potent than anacetrapib, and 2.75-fold more potent than evacetrapib. |
| Conditions | Human recombinant CETP Scintillation Proximity Assay (SPA) |
Why This Matters
Higher biochemical potency translates to a lower effective concentration required for target engagement, potentially allowing for lower dosing and an improved therapeutic window.
- [1] Finlay HJ, et al. Discovery of a Lead Triphenylethanamine Cholesterol Ester Transfer Protein (CETP) Inhibitor. ACS Med Chem Lett. 2019 May 6;10(6):911-916. View Source
- [2] BindingDB. IC50 data for DPPE derivative. Entry ID 50040489. Retrieved April 23, 2026. View Source
- [3] Cao G, Beyer TP, Zhang Y, Schmidt RJ, Chen YQ, Cockerham SL, et al. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure. J Lipid Res. 2011 Dec;52(12):2169-2176. View Source
